molecular formula AgNa3O6S4 B12793779 Sodium silver thiosulfate CAS No. 16027-55-7

Sodium silver thiosulfate

Cat. No.: B12793779
CAS No.: 16027-55-7
M. Wt: 401.1 g/mol
InChI Key: XXAQKQFXTTXLEW-UHFFFAOYSA-J
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Description

Sodium silver thiosulfate is an inorganic compound with the chemical formula Na3Ag(S2O3)2. It is known for its applications in various fields, including horticulture, photography, and medicine. This compound is particularly noted for its ability to inhibit the action of ethylene, a plant hormone responsible for aging and ripening.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium silver thiosulfate is typically prepared by combining solutions of sodium thiosulfate and silver nitrate. The reaction can be represented as follows: [ 2AgNO_3 + Na_2S_2O_3 \rightarrow Ag_2S_2O_3 + 2NaNO_3 ] To prepare a 0.02 M solution of this compound, 20 mL of 0.1 M silver nitrate solution is slowly added to 80 mL of 0.1 M sodium thiosulfate solution . The solution should be mixed thoroughly to ensure complete reaction and can be stored in a refrigerator for up to a month.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled environments to ensure purity and consistency. The solutions are prepared in large reactors, and the resulting compound is often crystallized and purified for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium silver thiosulfate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfate ions.

    Reduction: It acts as a reducing agent in various chemical processes.

    Substitution: It can participate in substitution reactions where the thiosulfate ion is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, bromine.

    Reducing Agents: Sodium borohydride.

    Substitution Reactions: Often involve other metal salts or complexing agents.

Major Products Formed:

    Oxidation: Sulfate ions.

    Reduction: Silver metal and other reduced species.

    Substitution: Various metal thiosulfate complexes.

Mechanism of Action

The primary mechanism by which sodium silver thiosulfate exerts its effects is through the inhibition of ethylene production. Ethylene is a hormone responsible for plant aging and ripening. By binding to ethylene receptors, this compound prevents the hormone from exerting its effects, thereby extending the freshness of plant products .

Comparison with Similar Compounds

Uniqueness: Sodium silver thiosulfate is unique due to its dual functionality, combining the properties of both silver and thiosulfate ions. This combination allows it to effectively inhibit ethylene and serve as a versatile reagent in various applications.

Biological Activity

Sodium silver thiosulfate (STS) is a silver complex that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This compound, composed of silver ions and thiosulfate, exhibits selective cytotoxicity against cancer cells while demonstrating antioxidant and anti-inflammatory properties. This article summarizes the current research findings on the biological activity of STS, including case studies, mechanisms of action, and potential therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the potential of STS as an anticancer agent. A notable investigation focused on its effects on human cancer cell lines, specifically MCF-7 (breast cancer) and K562 (leukemia), compared to normal human cells.

  • Cytotoxicity : STS demonstrated concentration-dependent cytotoxicity in MCF-7 cells, with no significant effects on normal mesenchymal stem cells or mammary epithelial cells. This selectivity suggests a promising therapeutic window for cancer treatment .
  • Reactive Oxygen Species (ROS) Induction : The cytotoxic effects are mediated through ROS accumulation. The study indicated that pretreatment with N-acetylcysteine, an antioxidant, abolished the cytotoxic effects, confirming the role of oxidative stress in STS-induced cell death .
  • Cell Cycle Arrest : STS was found to induce G1 phase cell cycle arrest in MCF-7 cells, further supporting its potential as a chemotherapeutic agent .

2. Neuroprotective Effects

In addition to its anticancer properties, STS has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Antioxidant Activity : STS acts as a hydrogen sulfide (H₂S) donor, which is known to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues .
  • Anti-inflammatory Properties : Studies have shown that STS can attenuate neurotoxic effects induced by lipopolysaccharide (LPS) in microglial and astrocytic cultures. This suggests its potential use in treating conditions characterized by neuroinflammation .
  • Cytoprotective Effects : Research indicates that STS enhances the expression of glutathione (GSH) and H₂S in glial cells, which may protect against ischemic brain injury .

Case Study 1: Selective Cytotoxicity in Cancer Cells

A study conducted by Lee et al. demonstrated that STS selectively targets cancer cells while sparing normal cells. The researchers reported significant morphological changes and reduced viability in MCF-7 cells treated with STS compared to untreated controls. This study provides foundational evidence for further exploration into clinical applications of STS as an anticancer agent .

Case Study 2: Neuroprotection in Ischemic Models

Another investigation explored the protective effects of STS on neuronal tissue during ischemic events. In animal models subjected to ischemia, administration of STS resulted in reduced neuronal death and improved functional outcomes. These findings suggest that STS may serve as a therapeutic candidate for conditions like stroke or traumatic brain injury .

Data Summary

The following table summarizes key findings from recent research on this compound:

StudyFocusKey Findings
Lee et al., 2021Anticancer ActivitySelective cytotoxicity against MCF-7; ROS-mediated cell death; G1 phase arrest
Marutani et al., 2024NeuroprotectionAnti-inflammatory effects; enhanced GSH and H₂S levels; protection against ischemia
ResearchGate StudyCytotoxic MechanismsEvidence of ROS accumulation; selective targeting of cancer cells over normal cells

Properties

CAS No.

16027-55-7

Molecular Formula

AgNa3O6S4

Molecular Weight

401.1 g/mol

IUPAC Name

silver;trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/Ag.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4

InChI Key

XXAQKQFXTTXLEW-UHFFFAOYSA-J

Canonical SMILES

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Ag+]

Origin of Product

United States

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